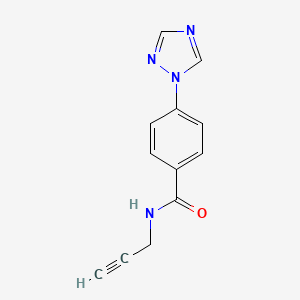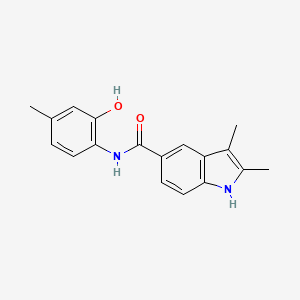
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide, also known as propargyl-1,2,4-triazole-3-carboxamide (PTAC), is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
作用機序
The exact mechanism of action of PTAC is still under investigation, but it is believed to interact with various enzymes and proteins in the body, leading to changes in their activity and function. PTAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest, as well as to exhibit antibacterial and antiviral activities by disrupting the cell membrane and inhibiting viral replication.
Biochemical and physiological effects:
PTAC has been shown to have a low toxicity profile and minimal side effects, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a high affinity for certain receptors in the body, including the adenosine receptor, which is involved in various physiological processes such as inflammation, pain, and sleep regulation.
実験室実験の利点と制限
One of the main advantages of PTAC is its ease of synthesis and purification, as well as its versatility as a building block for the synthesis of various compounds. However, its low solubility in water and some organic solvents may limit its use in certain applications, and further studies are needed to fully understand its mechanism of action and potential toxicity.
将来の方向性
There are numerous future directions for the research and development of PTAC, including the synthesis of novel biologically active compounds, the development of metal-based catalysts for organic transformations, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity, as well as its interactions with other compounds and proteins in the body.
合成法
PTAC can be synthesized through a simple and efficient method involving the reaction of 4-(1,2,4-triazol-1-yl)benzoic acid with propargylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product can then be purified through recrystallization or chromatographic techniques.
科学的研究の応用
PTAC has been extensively investigated for its potential as a versatile building block for the synthesis of various biologically active compounds, including antimicrobial, anticancer, and antiviral agents. It has also been used as a ligand for the development of metal-based catalysts for organic transformations and as a fluorescent probe for the detection of metal ions in biological samples.
特性
IUPAC Name |
N-prop-2-ynyl-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-2-7-14-12(17)10-3-5-11(6-4-10)16-9-13-8-15-16/h1,3-6,8-9H,7H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGWKHGRWPAKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC=C(C=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-[1-(2,4-dichlorophenyl)ethyl-methylsulfamoyl]pyrrolidine-2-carboxylate](/img/structure/B7545512.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxy-3-methoxybenzamide](/img/structure/B7545536.png)

![N-[(2-fluorophenyl)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7545541.png)
![(4Z)-2-(2-methylphenyl)-4-[(1-methylpyrazol-4-yl)methylidene]-1,3-oxazol-5-one](/img/structure/B7545554.png)



![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)


![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

